![molecular formula C9H16N2OS B14582974 3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl- CAS No. 61155-22-4](/img/structure/B14582974.png)
3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-1,7-diazabicyclo[431]decane-2-thione, 7-ethyl- is a bicyclic compound with a unique structure that includes an oxa (oxygen) and diaza (nitrogen) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl- typically involves a series of steps starting from readily available precursors. One common method involves the nucleophilic addition of an amine to a tricarbonyl(tropone)iron complex, followed by Boc-protection of the resulting secondary amine. This is followed by photochemical demetallation of the iron complex and an intramolecular Heck reaction to form the bicyclic ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups, into the bicyclic structure.
Scientific Research Applications
3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.3.1]decane: This compound shares a similar bicyclic structure but lacks the oxa and thione functionalities.
2-Azabicyclo[4.4.1]undecane: This compound has a similar nitrogen-containing bicyclic structure but with a different ring size and arrangement.
8-Azabicyclo[5.3.0]decane: Another nitrogen-containing bicyclic compound with a different ring system.
Uniqueness
3-Oxa-1,7-diazabicyclo[431]decane-2-thione, 7-ethyl- is unique due to the presence of both oxygen and sulfur in its bicyclic structure This gives it distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
61155-22-4 |
|---|---|
Molecular Formula |
C9H16N2OS |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
7-ethyl-3-oxa-1,7-diazabicyclo[4.3.1]decane-2-thione |
InChI |
InChI=1S/C9H16N2OS/c1-2-10-4-5-11-7-8(10)3-6-12-9(11)13/h8H,2-7H2,1H3 |
InChI Key |
NMSVUNOEDNNLGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN2CC1CCOC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


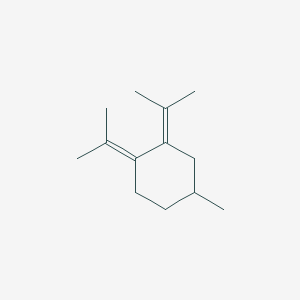
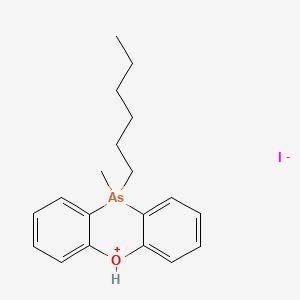
![6-[(2-Hydroxyethyl)amino]-9-methyl-1,9-dihydro-2H-purin-2-one](/img/structure/B14582898.png)
![4-[2-(4-Hydroxyphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582902.png)
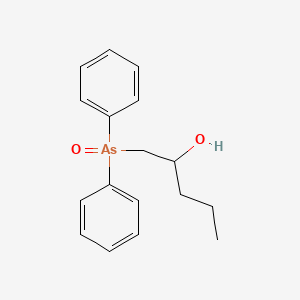
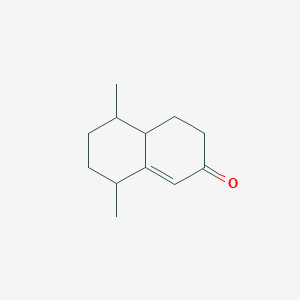
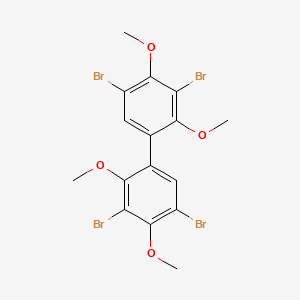
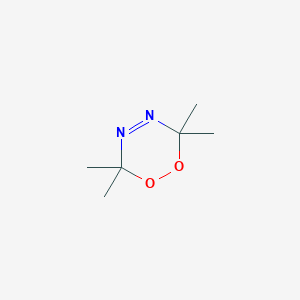


![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14582963.png)
![1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride](/img/structure/B14582964.png)
![1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid](/img/structure/B14582965.png)
![1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole](/img/structure/B14582973.png)
